1-Ethoxy-1-butyne

描述

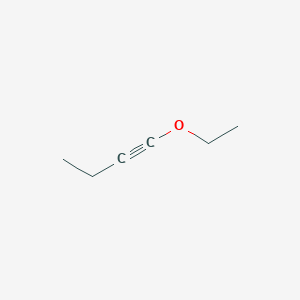

1-Ethoxy-1-butyne (C₆H₁₀O, molecular weight 98.14 g/mol) is an alkynyl ether characterized by a terminal triple bond and an ethoxy group. It is synthesized via a multi-step reaction starting from chloroacetaldehyde diethyl acetal and ammonia, followed by alkylation with ethyl bromide, yielding 62–66% under optimized conditions . Key spectral data include IR peaks at 1245, 1230, 1015, and 855 cm⁻¹ and ¹H NMR signals at δ 1.23 (t, 6H), 2.13 (q, 2H), and 3.99 (q, 2H) . Its reactivity in thermolysis studies produces ketenes and olefins, making it valuable in synthesizing 3-keto esters and disubstituted maleic anhydrides .

属性

CAS 编号 |

14272-91-4 |

|---|---|

分子式 |

C6H10O |

分子量 |

98.14 g/mol |

IUPAC 名称 |

1-ethoxybut-1-yne |

InChI |

InChI=1S/C6H10O/c1-3-5-6-7-4-2/h3-4H2,1-2H3 |

InChI 键 |

NUXCHNORRRTFCY-UHFFFAOYSA-N |

SMILES |

CCC#COCC |

规范 SMILES |

CCC#COCC |

同义词 |

1-Ethoxy-1-butyne |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

1-Ethoxy-1-butene (C₆H₁₂O)

- Molecular Structure : Features a double bond (alkene) instead of a triple bond.

- Reactivity: As an enol ether, it likely undergoes acid-catalyzed hydrolysis or cycloadditions, differing from the alkyne’s propensity for ketene formation.

1-Methoxy-1-butene (C₅H₁₀O)

- Molecular Structure : Methoxy group replaces ethoxy; cis/trans isomers exist (e.g., (E)-1-Methoxy-1-butene, CAS 10034-13-6) .

- Physical Properties : Molecular weight 86.13 g/mol; lower boiling point expected due to reduced chain length and polarity.

- Applications: Used in organic synthesis as a dienophile or electrophile, contrasting with 1-Ethoxy-1-butyne’s role in ketene generation.

1-Butyne, 1-methoxy- (C₅H₈O)

- Molecular Structure : Shorter alkyne chain (C₅ vs. C₆) with methoxy substitution.

- Physical Properties : Molecular weight 84.12 g/mol; boiling point and stability likely lower than this compound .

- Synthesis : Prepared via dehydrohalogenation or alkynylation, similar to this compound but with methyl reagents.

1-Ethoxy-1-propyne (C₅H₈O)

- Molecular Structure : Shorter alkyne (C₃ chain) with ethoxy group.

- Reactivity : Shares thermolytic behavior with this compound, producing smaller ketenes .

- Yield Optimization : Requires ammonia predried over calcium hydride for improved synthesis efficiency .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency: this compound’s synthesis requires a twofold excess of ethyl bromide to suppress elimination side reactions, a challenge less pronounced in methoxy analogues .

- Thermal Behavior : Semiempirical studies (AM1, MNDO) confirm that ethoxy-substituted alkynes like this compound decompose into ketenes, whereas alkenes (e.g., 1-Ethoxy-1-butene) follow different pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。